1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

概要

説明

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is a fluorinated ether that is extensively used as an electrolyte solvent and diluent in various battery technologies . It can also be used as an environmentally friendly solvent, a cleaning agent, a desiccant, and an auxiliary agent for removing dust or non-condensable gases .

Synthesis Analysis

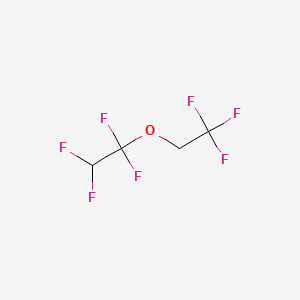

The synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can be achieved from Tetrafluoroethylene and 2,2,2-Trifluoroethanol .Molecular Structure Analysis

The molecular formula of TFTFE is C4H3F7O, and its molecular weight is 200.05 .Chemical Reactions Analysis

TFTFE was added to a solvate ionic liquid (SIL) based on glyme-lithium salt as a support solvent. The fluorinated ether improves the cycle and rate capability of Li–S cells .Physical And Chemical Properties Analysis

TFTFE is a colorless to almost colorless clear liquid . It has a low viscosity, low freezing point (-94 °C lit.), low dielectric constant (~6.7), and high electrochemical stability, making it an ideal candidate for use in lithium-ion batteries, lithium-sulfur batteries, and other battery systems .科学的研究の応用

Battery Manufacturing

TFTFE is extensively used as an electrolyte solvent and diluent in battery technologies due to its low viscosity, low freezing point, low dielectric constant, and high electrochemical stability . It’s particularly effective in:

- Lithium-sulfur Batteries : Acts as a polysulfide-restraining solvent, improving overall battery life and efficiency .

Dendrite Suppression

In lithium-metal batteries, TFTFE helps suppress the formation of dendrites, which can cause short circuits and battery failure. It achieves this without raising the interfacial impedance, thus maintaining efficient ionic conductivity .

Electrolyte Additive

As an additive in battery systems, TFTFE contributes to the stable cycling of NMC (Nickel Manganese Cobalt) and lithium metal phosphate cathodes . It forms a highly fluorinated interphase that inhibits oxidation and transition metal dissolution .

Flame Retardancy

Due to its stability and low viscosity, TFTFE is often added to localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant. This application is critical for enhancing safety in battery operations .

Solvent for Ionic Liquids

TFTFE is used as a support solvent in solvate ionic liquid (SIL) based on glyme-lithium salt. It enhances the cycle and rate capability of Li–S cells and plays a role in ionic conduction enhancement .

Environmental Applications

TFTFE can be utilized as an environmentally friendly solvent. Its applications include use as a cleaning agent, a desiccant, and an auxiliary agent for removing dust or non-condensable gases .

作用機序

Target of Action

The primary target of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is the electrolyte solvent in various battery technologies . It is particularly effective in lithium-ion batteries, lithium-sulfur batteries, and other battery systems .

Mode of Action

TFTFE interacts with its targets by acting as a co-solvent and additive . In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .

Biochemical Pathways

The key biochemical pathway affected by TFTFE is the electrolyte conduction pathway in battery systems . TFTFE enhances ionic conduction, particularly in high-rate cycle environments .

Pharmacokinetics

TFTFE has a low viscosity, low freezing point, low dielectric constant, and high electrochemical stability . These properties make it an ideal candidate for use in various battery technologies .

Result of Action

The molecular and cellular effects of TFTFE’s action include the suppression of dendrites in lithium-metal batteries, the formation of a highly fluorinated interphase that inhibits oxidation and transition metal dissolution, and the enhancement of ionic conduction . These actions result in improved cycle and rate capability of battery cells .

Action Environment

The action, efficacy, and stability of TFTFE are influenced by environmental factors such as temperature and the presence of other solvents. TFTFE is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes . Its low freezing point allows it to remain effective in cold environments .

Safety and Hazards

将来の方向性

TFTFE is a versatile co-solvent and additive for various battery systems. It supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution . Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .

特性

IUPAC Name |

1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIFAKBLLXGZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HCF2OCH2CF3, C4H3F7O | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074786 | |

| Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

406-78-0 | |

| Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)